4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Description
4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring, an oxalic acid moiety, and a methoxy-substituted phenyl group
Properties
IUPAC Name |
4-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.C2H2O4/c1-3-4-16-15-17(20-2)5-6-18(16)23-14-13-22-12-9-19-7-10-21-11-8-19;3-1(4)2(5)6/h3,5-6,15H,1,4,7-14H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQNDZYGYFPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methoxy-2-prop-2-enylphenol with ethylene oxide under basic conditions to form 2-(4-methoxy-2-prop-2-enylphenoxy)ethanol.
Etherification: The intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to yield 4-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine.
Formation of the Oxalic Acid Salt: Finally, the morpholine derivative is treated with oxalic acid to form the oxalic acid salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy and prop-2-enyl groups.
Reduction: Reduced forms of the phenoxy and morpholine groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various receptors makes it a valuable tool in pharmacological studies.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the design of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The methoxy and prop-2-enyl groups can interact with various receptors, leading to changes in cellular signaling pathways. The morpholine ring can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]morpholine
Uniqueness
4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid is unique due to the presence of the prop-2-enyl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
